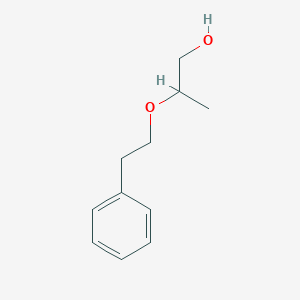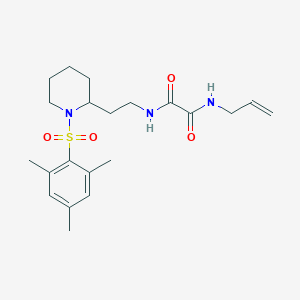
N1-allyl-N2-(2-(1-(mésitylsulfonyl)pipéridin-2-yl)éthyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-allyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Applications De Recherche Scientifique
N1-allyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or catalysts.
Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its biological activity and potential therapeutic uses.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules or as a reagent in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-allyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperidine Moiety: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Mesitylsulfonyl Group: The mesitylsulfonyl group is introduced via sulfonylation, using mesitylsulfonyl chloride and a base such as triethylamine.
Alkylation: The allyl group is introduced through an alkylation reaction, typically using allyl bromide and a strong base like sodium hydride.
Oxalamide Formation: The final step involves the formation of the oxalamide linkage through a condensation reaction between the piperidine derivative and oxalyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N1-allyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to remove the mesitylsulfonyl group or to modify the piperidine ring.
Substitution: The mesitylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction can lead to deprotected piperidine derivatives.
Mécanisme D'action
The mechanism by which N1-allyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The mesitylsulfonyl group can enhance binding affinity to certain enzymes or receptors, while the piperidine ring can modulate the compound’s overall conformation and reactivity. The allyl group may also play a role in facilitating interactions with biological molecules through π-π stacking or hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide
- N1-allyl-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
Uniqueness
N1-allyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of the mesitylsulfonyl group, in particular, distinguishes it from other oxalamide derivatives, providing enhanced stability and specific binding properties.
Propriétés
IUPAC Name |
N'-prop-2-enyl-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4S/c1-5-10-22-20(25)21(26)23-11-9-18-8-6-7-12-24(18)29(27,28)19-16(3)13-15(2)14-17(19)4/h5,13-14,18H,1,6-12H2,2-4H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZBDHGHWFNRJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3,4-dimethoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2502483.png)
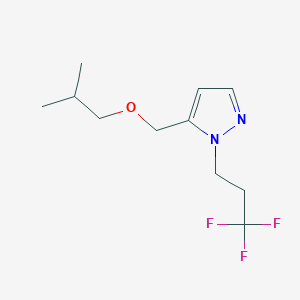
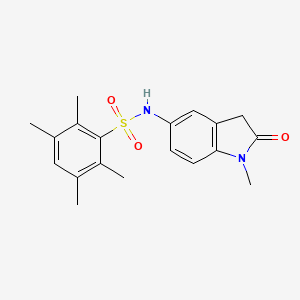
![3-(4-Methylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B2502488.png)
![(E)-5-methyl-7-(1-phenylprop-1-en-2-yl)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2502490.png)
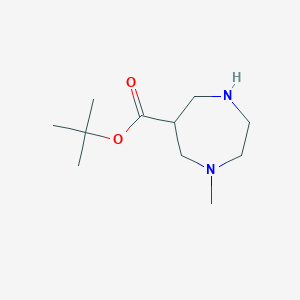
![1-Acetyl-3-[4-(trifluoromethyl)phenyl]-2-indolizinyl acetate](/img/structure/B2502492.png)
![N-(3-chlorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2502495.png)
![N-[3-[4-(2-Hydroxybenzoyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2502496.png)
![3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-propoxypyridazine](/img/structure/B2502499.png)
![1'-[3-(2-bromophenyl)propanoyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2502500.png)
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-fluorobenzamide](/img/structure/B2502502.png)
![[4-[(3-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate](/img/structure/B2502503.png)
